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Compound of Interest

Compound Name: Celastrol

Cat. No.: B190767

Introduction

Celastrol, a pentacyclic triterpene extracted from the roots of the "Thunder God Vine"
(Tripterygium wilfordii), is a bioactive compound with significant therapeutic potential.[1] It has
demonstrated potent anti-inflammatory, anti-cancer, and anti-obesity effects in numerous
preclinical studies.[2][3] Notably, in the context of metabolic disease, Celastrol has emerged as
a powerful anti-obesity agent by acting as a leptin sensitizer. It suppresses food intake,
prevents the reduction of energy expenditure, and can lead to significant weight loss in diet-
induced obese (DIO) mice.[1]

However, the clinical translation of Celastrol is hampered by several challenges, primarily its
poor water solubility (approximately 13.25 £+ 0.83 mg/mL at 37°C) and low oral bioavailability,
which has been reported to be as low as 3-17% in rats.[3][4][5][6] This necessitates careful
consideration of formulation and administration routes to achieve therapeutic efficacy. These
application notes provide detailed protocols for the preparation and oral administration of
Celastrol to mice, particularly for researchers in metabolic disease and drug development.

Materials and Equipment

2.1 Materials
e Celastrol (purity >98%)

» Ethanol (100%, molecular biology grade)
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e Polyethylene glycol 400 (PEG400)

o Phosphate-Buffered Saline (PBS)

o Standard diet (STD) and High-Fat Diet (HFD) (e.g., 60% kcal from fat)

o C57BL/6J male mice

« Sterile water for injection

2.2 Equipment

e Analytical balance

e Sonicator

» \Vortex mixer

e Magnetic stirrer and stir bars

e Microcentrifuge tubes (1.5 mL)

» Pipettes and sterile tips

o Animal feeding needles (oral gavage needles), 20-22 gauge with a ball tip
e 1 mL syringes

e Animal scale

o Metabolic cages (for food intake and energy expenditure measurements)
» Standard animal housing and husbandry equipment

Experimental Protocols

Protocol 1: Preparation of Celastrol Formulation for Oral
Gavage

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b190767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

This protocol is adapted from methodologies used in rodent arthritis models, which require
solubilizing the hydrophobic Celastrol compound for effective oral delivery.[7][8]

o Prepare Stock Solution: Accurately weigh the desired amount of Celastrol powder. Prepare
a 10 mg/mL stock solution by dissolving Celastrol in 100% ethanol. Vortex and sonicate
briefly to ensure complete dissolution.[7][8]

o Prepare Dosing Solution: For the final dosing solution, the ethanol stock is further diluted in
PEGA400.[7][8]

o Example Calculation for a 2.5 mg/kg dose in a 25g mouse with a 100 yL gavage volume:
» Dose per mouse: 2.5 mg/kg * 0.025 kg = 0.0625 mg
» Concentration needed: 0.0625 mg /0.1 mL = 0.625 mg/mL

» Volume of stock needed (for 1 mL total): (0.625 mg/mL / 10 mg/mL) * 1000 uL = 62.5 pL
of stock solution.

» Final preparation: Add 62.5 uL of the 10 mg/mL Celastrol stock to 937.5 pL of PEG400.

» Vehicle Control: Prepare a vehicle control solution with the same ethanol and PEG400
proportions used in the Celastrol-treated groups.[7]

» Final Mixing: Vortex the final dosing solution and the vehicle control thoroughly before each
use. Daily preparation of the dosing solution is recommended to ensure stability.

Protocol 2: Oral Gavage Administration

Oral gavage is a standard procedure for delivering precise amounts of a substance directly into
the stomach.

o Animal Handling: Gently but firmly restrain the mouse. Ensure the head and body are in a
straight line to facilitate the passage of the gavage needle.

e Measure and Load: Measure the length of the gavage needle from the tip of the mouse's
nose to the last rib to estimate the distance to the stomach. Draw the calculated volume of
the Celastrol or vehicle solution into a 1 mL syringe attached to the gavage needle.
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o Administration: Insert the needle into the side of the mouth, gently advancing it along the
esophagus. If resistance is met, withdraw and restart. Administer the solution slowly to
prevent regurgitation.

o Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of
distress, such as respiratory difficulty.

Protocol 3: Sample Experimental Design - Anti-Obesity
Study

This design is based on common practices for evaluating anti-obesity therapeutics in diet-
induced obese (DIO) mice.[9][10]

¢ Animal Model: Use 6-week-old male C57BL/6J mice.

¢ Obesity Induction: Feed mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 10-14 weeks
to induce obesity. A control group should be fed a standard diet (STD).[10][11]

o Group Allocation: After the induction period, randomize the HFD-fed mice into at least two
groups:

o HFD + Vehicle: Obese mice receiving the vehicle solution.
o HFD + Celastrol: Obese mice receiving Celastrol.
o An optional STD + Vehicle group can be maintained as a lean control.

» Dosing Regimen: Administer Celastrol or vehicle daily via oral gavage. A dose range of 2.5
to 7.5 pg/g/day (or 2.5 to 7.5 mg/kg/day) has been shown to be effective in rats, though
higher doses are associated with toxicity.[7][12] Given the low bioavailability, testing a range
is critical. Daily administration is recommended due to Celastrol's half-life of approximately
10 hours.[7][12]

o Treatment Duration: A treatment period of 14 to 28 consecutive days is typical for observing
significant effects on body weight and metabolic parameters.[7][10]

¢ Monitoring and Endpoints:
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o Daily: Measure body weight and food intake.
o Weekly: Monitor animal health.

o End of Study: Perform Glucose Tolerance Tests (GTT) and Insulin Tolerance Tests (ITT).
[11] Collect blood for analysis of serum lipids, glucose, and inflammatory markers (e.g.,
TNF-a, IL-1B).[13] Harvest tissues (liver, adipose tissue, hypothalamus) for

histopathological or molecular analysis.

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from studies administering Celastrol to
rodents, highlighting its effects on metabolic and inflammatory parameters.

Table 1: Effects of Orally Administered Celastrol in Rodent Models
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Animal . . Key
Dose Vehicle Duration T Reference
Model Findings
Reduced
inflammator
y score,

. ankle
Adjuvant-

Induced 25,5,75 Ethanol/PE
Arthritis ngl/glday G400
(AIA) Rats

swelling,
14 days and bone [71[12]
destruction.
Doses >7.5
Hgl/glday
showed
toxicity.

Delayed

) disease onset
G93A Mice 2,8

Not specified Chronic and [4][14]

(ALS Model) mg/kg/day )

increased

survival.

Reduced
Osteosarcom tumor growth
a Xenograft 1, 2 mg/kg Not specified Not specified but caused [3]
Mice 5.7-9% body

weight loss.

| C57BL/6J Mice (Toxicity Study) | 10 mg/kg/day | Distilled Water | 7 days | Caused
histopathological damage to the thymus and spleen. |[15] |

Table 2: Effects of Intraperitoneally Administered Celastrol in Obese Mice
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Animal . . Key
Dose Vehicle Duration T Reference
Model Findings
. Reduced
Diet-
body
Induced .
100-150 Not weight by
Obese (DIO) ikald o 3 weeks o A [1][11]
a specifie up to ;
cs7BLy MO o0 : i °
. suppressed
Mice .
food intake.
Reduced
hepatic
DIO P
100 -~ steatosis and
C57BL/6J Not specified 4 weeks ) [10]
) pg/kg/day expression of
Mice
lipogenic
genes.

| DIO C57BL/6J Mice | Not specified | Not specified | Not specified | Reduced weight gain,
improved glucose intolerance and insulin resistance without affecting food intake. [[9] |

Visualization of Mechanisms and Workflows
Celastrol Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study evaluating the effects of

oral Celastrol administration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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